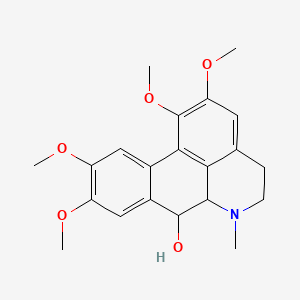

7-Hydroxyglaucine

描述

Structure

3D Structure

属性

CAS 编号 |

75652-86-7 |

|---|---|

分子式 |

C21H25NO5 |

分子量 |

371.4 g/mol |

IUPAC 名称 |

1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-ol |

InChI |

InChI=1S/C21H25NO5/c1-22-7-6-11-8-16(26-4)21(27-5)18-12-9-14(24-2)15(25-3)10-13(12)20(23)19(22)17(11)18/h8-10,19-20,23H,6-7H2,1-5H3 |

InChI 键 |

ZEMPGHLRDGSFGK-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1C(C4=CC(=C(C=C43)OC)OC)O)OC)OC |

规范 SMILES |

CN1CCC2=CC(=C(C3=C2C1C(C4=CC(=C(C=C43)OC)OC)O)OC)OC |

同义词 |

7-hydroxyglaucine |

产品来源 |

United States |

Natural Occurrence, Isolation, and Characterization Methodologies of 7 Hydroxyglaucine

Botanical Origin and Distribution within Plant Genera

While specific documented occurrences of 7-Hydroxyglaucine within the genera Friesodielsia or Glaucium require detailed phytochemical surveys, the compound's name, "glaucine," strongly suggests a connection to plants within the Papaveraceae family, particularly those of the genus Glaucium. Glaucine (B1671577) itself is a known isoquinoline (B145761) alkaloid that has been identified in various plant species, including those from the Glaucium genus, such as Glaucium flavum (yellow horned poppy). These plants are recognized sources of alkaloids, which are secondary metabolites often exhibiting diverse biological activities. The presence of a hydroxyl group at the 7th position on the glaucine molecular structure defines this compound, indicating it is a derivative or a related compound found within similar botanical sources.

Advanced Extraction Techniques for this compound from Plant Matrices

The extraction of valuable compounds like this compound from complex plant matrices necessitates the use of efficient and often advanced techniques to maximize yield and preserve the integrity of the target molecule. Traditional methods such as maceration and Soxhlet extraction are still utilized, but modern approaches offer significant advantages in terms of speed, solvent reduction, and increased efficiency, aligning with the principles of green chemistry.

Solvent Extraction: This fundamental technique involves using solvents (e.g., ethanol, methanol, hexane, dichloromethane) to dissolve and separate compounds from plant material. The choice of solvent is critical and depends on the polarity of this compound.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell disruption and enhanced solute diffusion. This method can significantly reduce extraction times and solvent consumption compared to conventional techniques mdpi.comresearchgate.netfrontiersin.org.

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse and generate localized high-pressure and temperature gradients. This process aids in breaking down cell walls and improving the mass transfer of compounds into the solvent mdpi.comresearchgate.netfrontiersin.org.

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE uses liquid solvents at elevated temperatures and pressures, which increases their solvating power and penetration into the plant matrix. This technique is known for its efficiency and reduced solvent usage frontiersin.org.

Supercritical Fluid Extraction (SFE): Supercritical CO₂ is a widely used non-toxic solvent in SFE, offering tunable solvating properties by adjusting temperature and pressure. It is effective for extracting lipophilic compounds and leaves minimal solvent residue mdpi.comfrontiersin.org.

These advanced techniques are pivotal in obtaining crude extracts rich in this compound, which then undergo further purification.

Chromatographic and Spectroscopic Methods for Isolation and Purification of this compound

Following extraction, chromatographic and spectroscopic methods are indispensable for the isolation, purification, and definitive identification of this compound.

Liquid Chromatography Applications in this compound Isolation

Liquid chromatography is the cornerstone for separating complex mixtures of plant metabolites. Various forms of this technique are employed to isolate this compound:

Column Chromatography: This technique involves packing a column with a stationary phase (e.g., silica (B1680970) gel, alumina, Sephadex) and eluting the sample with a mobile phase. Differential partitioning of compounds between the stationary and mobile phases allows for separation. For this compound, column chromatography using silica gel or specialized resins like Sephadex LH-20 is commonly applied to fractionate crude extracts nih.govjmp.ir.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive technique used for both analytical and preparative purposes. It employs high pressure to force the mobile phase through a column packed with a fine stationary phase, achieving superior resolution.

Preparative HPLC: This is used to isolate larger quantities of purified compounds. By optimizing mobile phase composition, flow rate, and column type (e.g., C18 reversed-phase columns), this compound can be effectively separated from co-extracted substances nih.govjmp.irnih.gov.

HPLC with Diode Array Detection (HPLC-DAD): DAD allows for the acquisition of UV-Vis spectra of eluted compounds, aiding in their identification and purity assessment during the separation process nih.gov.

Activity-Guided Fractionation: This strategy involves a sequential extraction and fractionation process, where each fraction is tested for biological activity (e.g., antioxidant, anti-inflammatory). Fractions exhibiting the desired activity are then subjected to further chromatographic separation to isolate the active compound, such as this compound nih.govnih.gov.

Preparative Spectroscopy for this compound Purification

While spectroscopy itself is primarily an analytical tool for characterization, it plays a crucial role in guiding and confirming the purification process. Spectroscopic techniques are applied to fractions obtained from preparative chromatography to identify the presence and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including 1D and 2D techniques like HSQC-DEPT) provides detailed information about the molecular structure, including the arrangement of atoms, functional groups, and connectivity. It is essential for confirming the structure of isolated this compound nih.govjmp.ir.

Mass Spectrometry (MS): MS determines the molecular weight and fragmentation patterns of a compound, providing crucial information for identification and structural elucidation. Techniques like ESI-MS are often coupled with HPLC nih.govjmp.irnih.govhilarispublisher.com.

UV-Visible Spectroscopy: This technique analyzes the absorption of light in the UV-Vis spectrum, which is characteristic of compounds containing chromophores, such as conjugated double bonds found in many alkaloids and flavonoids. It is used for qualitative analysis and to monitor the elution of compounds during HPLC jmp.irhilarispublisher.com.

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by detecting the absorption of infrared radiation.

These spectroscopic methods, applied in conjunction with preparative chromatography, are vital for the definitive isolation and structural confirmation of this compound.

Biosynthetic Pathways and Precursor Studies of 7 Hydroxyglaucine

Elucidation of Enzymatic Transformations in Aporphine (B1220529) Alkaloid Biosynthesis

The biosynthesis of aporphine alkaloids is a complex, multi-step process involving various enzyme classes. The general pathway for aporphine alkaloid biosynthesis begins with the amino acid L-tyrosine, which is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These precursors then undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine frontiersin.orgmaxapress.com. Subsequent steps involve methylation, hydroxylation, and further methylation to yield the key intermediate (S)-reticuline frontiersin.orgmaxapress.com.

The critical step in forming the aporphine skeleton from (S)-reticuline involves an intramolecular oxidative phenol (B47542) coupling. This reaction is primarily catalyzed by cytochrome P450 monooxygenases (CYPs), specifically members of the CYP80 family. For instance, in the biosynthesis of magnoflorine (B1675912), (S)-reticuline is converted to corytuberine (B190840) by corytuberine synthase (CTS), a CYP80 enzyme, via C-C coupling. Following this, reticuline (B1680550) N-methyltransferase (RNMT) catalyzes the N-methylation of corytuberine to produce magnoflorine frontiersin.orgacs.org. Other aporphine alkaloids are proposed to arise from similar routes, with variations in hydroxylation, demethylation, or further skeletal modifications frontiersin.orgnih.gov. For example, specific CYP80 enzymes have been identified that catalyze the formation of the aporphine skeleton through C-C phenol coupling reactions, such as AcCYP80G7 forming corytuberine and AcCYP80Q8 forming glaziovine (B1671578) nih.gov.

Proposed Biogenetic Routes to 7-Hydroxyglaucine

While direct biogenetic routes to this compound are not extensively detailed, it is understood to be an aporphine alkaloid, suggesting it follows a pathway similar to other members of this class. The general precursor for aporphine alkaloids is (S)-reticuline acs.org. The formation of the aporphine core from (S)-reticuline typically involves a spontaneous or enzyme-catalyzed intramolecular oxidative coupling of the phenolic hydroxyl groups, leading to a proaporphine intermediate. This intermediate then undergoes rearrangement and, in some cases, further modifications like hydroxylation or methylation to yield the final aporphine alkaloid acs.orgnih.gov.

Given that glaucine (B1671577) is a known aporphine alkaloid found in plants like Glaucium species, and this compound is a hydroxylated derivative of glaucine, it is plausible that this compound is formed through the hydroxylation of glaucine or a closely related precursor. Glaucine itself is proposed to be derived from the reticuline pathway researchgate.netnih.gov. The specific position of the hydroxyl group at the C7 position of this compound would imply a regioselective hydroxylation event occurring at a late stage in the biosynthesis, potentially catalyzed by a specific hydroxylase enzyme.

Isotopic Labeling and Mechanistic Studies in this compound Biosynthesis

Isotopic labeling studies are crucial for elucidating the precise steps and intermediates in plant secondary metabolite biosynthesis. While direct isotopic labeling studies specifically targeting this compound are not prominently featured in the search results, general methodologies for studying alkaloid biosynthesis provide a framework. These studies typically involve feeding plants or cell cultures with isotopically labeled precursors, such as ¹³C-labeled amino acids or their derivatives, and then tracing the incorporation of the label into the target compound using techniques like mass spectrometry and NMR spectroscopy boku.ac.atsigmaaldrich.combiorxiv.orgnih.gov.

For aporphine alkaloids, studies have utilized ¹³C-labeling to confirm the incorporation of precursors like (S)-reticuline into various aporphine structures maxapress.comacs.org. Mechanistic investigations often combine enzymatic assays, gene silencing, and site-directed mutagenesis to identify and characterize the enzymes involved in specific transformations, such as the CYP80 family enzymes responsible for the key C-C coupling step acs.orgnih.gov. The Hofmann degradation of β-hydroxy ammonium (B1175870) salts, including this compound, has been studied, providing insights into the chemical reactivity of such compounds, although this is a chemical degradation rather than a biosynthetic study google.comamercrystalassn.orggoogle.comacs.org.

To understand the specific formation of this compound, future research could involve feeding experiments with labeled reticuline or glaucine to plant species known to produce this compound, followed by detailed analysis of the labeled products. Mechanistic studies would then focus on identifying the enzyme(s) responsible for the hydroxylation at the C7 position. Computational chemistry approaches, such as DFT calculations and molecular docking, are also increasingly used to predict reaction mechanisms and identify key residues in biosynthetic enzymes, which could aid in understanding the enzymatic transformations leading to this compound frontiersin.org.

Laboratory Synthesis and Chemical Derivatization of 7 Hydroxyglaucine

Total Synthesis Strategies for 7-Hydroxyglaucine and its Stereoisomers

The total synthesis of aporphine (B1220529) alkaloids, including scaffolds like that of this compound, is a well-established field of organic chemistry. These strategies focus on constructing the core tetracyclic 4H-dibenzo[de,g]quinoline ring system.

A classic and foundational approach to the aporphine core is the Bischler-Napieralski reaction , followed by a Pschorr cyclization . rsc.orgwikipedia.orgorganic-chemistry.org This sequence typically involves:

Condensation of a β-phenylethylamine with a phenylacetic acid derivative to form a β-phenylethylamide.

Cyclization of the amide using a dehydrating agent like phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate (the Bischler-Napieralski reaction). wikipedia.orgnrochemistry.com

Reduction of the dihydroisoquinoline to a tetrahydroisoquinoline.

Diazotization of an amino group on the pendant phenyl ring, followed by an intramolecular radical cyclization (the Pschorr reaction) to form the biphenyl (B1667301) linkage and complete the tetracyclic aporphine core.

More contemporary methods offer greater efficiency and control. Palladium-catalyzed cross-coupling reactions are prominent in modern aporphine synthesis. nih.govsemanticscholar.orgresearchgate.net A common strategy involves an intramolecular Heck reaction or direct arylation to form the C4-C5 bond, effectively closing the C-ring of the aporphine nucleus. researchgate.net A synthesis targeting 7-oxygenated aporphines specifically utilized a palladium-catalyzed ortho-arylation as a key step to construct the core. nih.gov

Other modern approaches include:

Photochemical Cyclization: UV irradiation of certain precursors, such as 1-benzyl-tetrahydroisoquinolines, can induce cyclization to form the aporphine skeleton. researchgate.net

Benzyne (B1209423) Chemistry: The cycloaddition of benzynes with appropriate isoquinoline (B145761) derivatives provides a rapid entry to the aporphine scaffold. researchgate.netsemanticscholar.org

Oxidative Phenol (B47542) Coupling: Inspired by the biosynthetic pathway, intramolecular oxidative coupling of reticuline-type precursors can yield the aporphine core. nih.govresearchgate.net This method often employs metal-based oxidants or photochemical conditions. nih.gov

A significant challenge in these syntheses is controlling the stereochemistry at the C6a carbon. Enantioselective methods, such as asymmetric transfer hydrogenation, have been developed to produce specific stereoisomers. semanticscholar.orgresearchgate.net

| Synthetic Strategy | Key Reaction Type | Description |

| Bischler-Napieralski/Pschorr | Electrophilic Aromatic Substitution / Radical Cyclization | A classic multi-step sequence involving the formation of a tetrahydroisoquinoline followed by intramolecular cyclization to build the aporphine core. rsc.orgwikipedia.org |

| Palladium-Catalyzed Arylation | Cross-Coupling | An intramolecular reaction, often a Heck or direct arylation, that forms the crucial biphenyl bond of the tetracyclic system. nih.govnih.gov |

| Photochemical Cyclization | Photochemistry | Utilizes light to promote the cyclization of a 1-benzyl-tetrahydroisoquinoline intermediate to the final aporphine structure. researchgate.net |

| Benzyne Chemistry | Cycloaddition | Involves the reaction of a highly reactive benzyne intermediate with an isoquinoline component to rapidly assemble the core. semanticscholar.org |

| Biomimetic Oxidative Coupling | Oxidation | Mimics the natural biosynthesis by using an oxidative reaction to couple phenolic rings and form the aporphine skeleton. nih.gov |

Semi-synthetic Approaches to this compound from Precursors

Semi-synthesis, starting from a readily available natural product, is often a more practical approach than total synthesis. The most logical precursor for this compound is glaucine (B1671577), which is the major alkaloid in plants like Glaucium flavum. uctm.eduresearchgate.net

The primary transformation required is the introduction of a hydroxyl group at the C7 position. This position is benzylic and adjacent to the C6a chiral center, making it susceptible to oxidation. uctm.edu In nature, glaucine is known to oxidize into 6a,7-dehydroglaucine and oxoglaucine (B1201786) through both enzymatic and photochemical processes. uctm.eduresearchgate.net This natural degradation pathway suggests that laboratory oxidation of glaucine can be controlled to yield this compound.

A plausible semi-synthetic route would involve the controlled oxidation of glaucine using specific laboratory reagents that favor benzylic hydroxylation. Alternatively, glaucine could first be oxidized to the intermediate 6a,7-dehydroglaucine. Subsequent hydration of this enamine-like double bond could then yield this compound. Metabolic studies of glaucine in rats have identified hydroxylation as one of the metabolic pathways, further supporting the feasibility of this transformation. nih.gov

Chemical Modification and Analog Generation for Research Purposes

Modifying the structure of this compound allows researchers to probe its biological targets and develop tools for further investigation.

N-formylation is a common chemical modification of amines. To synthesize N-Formyl-7-hydroxyglaucine, one would typically start with the N-demethylated precursor, N-nor-7-hydroxyglaucine. The secondary amine of this precursor could then be formylated using standard reagents such as:

A mixture of formic acid and a coupling agent like DCC (dicyclohexylcarbodiimide).

Ethyl formate (B1220265) or other formylating agents.

While the direct N-formylation of this compound is not prominently documented, extensive work on derivatizing its parent compound, glaucine, demonstrates the feasibility of modifying the aporphine scaffold. For example, glaucine has been successfully converted to 3-aminomethylglaucine. uctm.edu This derivative was then used as a scaffold to synthesize a series of amides by coupling it with various N-Boc protected amino acids. uctm.edu This work highlights how functional groups can be introduced onto the aromatic rings of the aporphine core and subsequently elaborated to create a library of new analogs for biological screening. uctm.edu

Quaternary ammonium (B1175870) salts are derivatives formed by the alkylation of the tertiary nitrogen atom present in the aporphine structure. mdpi.com The synthesis is typically a straightforward one-step process known as the Menschutkin reaction . nih.gov This Sₙ2 reaction involves treating the tertiary amine (this compound) with an alkyl halide. nih.govquora.com The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This results in a permanently positively charged nitrogen center, with the displaced halide acting as the counter-ion. mdpi.com

This method allows for the synthesis of a wide variety of quaternary salts for research into how a permanent positive charge affects receptor binding and cell permeability. nih.gov

| Reactant (Alkyl Halide) | Product (Quaternary Ammonium Salt) |

| Methyl iodide (CH₃I) | N-Methyl-7-hydroxyglaucinium iodide |

| Ethyl bromide (CH₃CH₂Br) | N-Ethyl-7-hydroxyglaucinium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-7-hydroxyglaucinium chloride |

To study the interaction of this compound with biological systems at a molecular level, it can be derivatized to create probes for imaging and detection.

Spectroscopic Probes: A fluorescent probe could be created by attaching a fluorophore (a molecule that emits light upon excitation) to the this compound scaffold. This could be achieved by:

Forming an ether or ester linkage using the C7 hydroxyl group.

Attaching a fluorophore to another position on the aromatic rings after introducing a suitable functional group (e.g., an amino or carboxyl group).

Such fluorescently-tagged molecules allow for visualization of their distribution in cells and tissues using fluorescence microscopy, providing insights into their uptake and localization. mdpi.com

Ligand Design for Imaging: For in vivo imaging techniques like Positron Emission Tomography (PET), a radioactive isotope must be incorporated into the molecule. A common strategy for labeling molecules with a tertiary amine is to first synthesize the N-desmethyl precursor. nih.gov This precursor can then be re-methylated using a radiolabeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govjohnshopkins.edu The resulting radioligand, [¹¹C]-7-hydroxyglaucine, could be used in PET scans to map the location and density of its target receptors in the brain or other organs in real-time. nih.gov This is a powerful technique for studying receptor pharmacology in living subjects.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of 7 Hydroxyglaucine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure elucidation, providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) acs.orgpurdue.edumsu.eduresearchgate.netupenn.edu.

1D NMR Spectroscopy (¹H and ¹³C NMR):

¹H NMR: This technique reveals the number of different types of protons in a molecule, their chemical environment (indicated by chemical shift, δ), their relative abundance (integration), and their neighboring protons (spin-spin splitting patterns) acs.orgmsu.edu. For 7-Hydroxyglaucine (C21H25NO5), ¹H NMR would provide signals corresponding to its various protons, such as those in aromatic rings, methoxy (B1213986) groups, methyl groups, methylene (B1212753) groups, and the hydroxyl proton. The chemical shifts would indicate the electronic environment, for instance, protons near electronegative atoms or within aromatic systems would resonate at different fields compared to aliphatic protons.

¹³C NMR: This provides information on the carbon skeleton of the molecule. Different carbon environments (e.g., aromatic carbons, aliphatic carbons, carbons bearing oxygen) resonate at distinct chemical shifts acs.orgmsu.edu. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons.

2D NMR Spectroscopy: To establish connectivity and spatial relationships, multidimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): COSY spectra reveal ¹H-¹H coupling correlations, indicating which protons are adjacent through chemical bonds. This helps in piecing together spin systems within the molecule purdue.eduresearchgate.netresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, assigning specific proton signals to their corresponding carbon atoms purdue.eduresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are close in proximity, even if they are not directly bonded. This information is critical for determining relative stereochemistry and conformation purdue.eduresearchgate.netthieme-connect.com.

While specific NMR data for this compound is not detailed in the provided snippets, these techniques, when applied, would systematically build the structural framework by identifying all proton and carbon environments and their interconnections.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of a compound and providing insights into its structure through fragmentation analysis libretexts.orghmdb.caresearchgate.netresearchgate.netsavemyexams.com.

Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of ions with very high precision. This accuracy allows for the unambiguous determination of the elemental composition of the molecular ion. For this compound, HRMS would confirm its molecular formula as C21H25NO5, with a calculated exact mass that can be precisely matched to the experimentally observed mass libretexts.orgamazonaws.com.

Fragmentation Analysis: Upon ionization, molecules often fragment into smaller ions and neutral radicals. The pattern of these fragments, known as the "fragmentation pattern" or "cracking pattern," is characteristic of the molecule's structure purdue.eduresearchgate.nethmdb.caresearchgate.netsavemyexams.comhidenanalytical.com. By analyzing the m/z values of these fragments and considering the possible neutral molecules lost (e.g., H₂O, CO, CH₃), structural features such as functional groups and the arrangement of atoms can be deduced. For instance, the presence of a hydroxyl group might lead to the loss of water (18 amu), and specific fragmentation pathways can reveal the presence of aromatic rings or alkyl chains within the this compound structure.

X-ray Crystallography for Absolute Configuration and Conformation Analysis

X-ray crystallography is a powerful technique that provides definitive three-dimensional structural information, including absolute configuration and detailed conformation, provided that suitable single crystals can be obtained acs.orgresearchgate.netlookchem.com.

Absolute Configuration and Conformation: Single-crystal X-ray diffraction involves diffracting X-rays off a crystalline sample. The resulting diffraction pattern is analyzed to determine the precise positions of atoms in the crystal lattice, thereby revealing the molecule's three-dimensional structure acs.orgresearchgate.netlookchem.com. For chiral molecules like this compound, X-ray crystallography can determine the absolute configuration (the specific spatial arrangement of atoms around chiral centers) by exploiting the phenomenon of anomalous dispersion. This is often quantified by the Flack parameter, which indicates the correct enantiomer or its inverted twin acs.orgresearchgate.net. The detailed atomic coordinates obtained also allow for the analysis of bond lengths, bond angles, and torsional angles, providing insights into the molecule's preferred conformation.

Research by Wert et al. on β-hydroxy ammonium (B1175870) salts, including this compound, involved "single-crystal X-ray studies" thieme-connect.comresearchgate.net, suggesting that crystallographic data has been obtained for this compound or closely related derivatives, which would be crucial for establishing its absolute stereochemistry and conformation.

Chiroptical Methods (e.g., CD, ORD) in Stereochemical Research

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are sensitive to the stereochemical properties of chiral molecules hidenanalytical.com.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic transitions within the molecule give rise to CD signals, which are highly dependent on the molecule's absolute configuration and conformation hidenanalytical.com. By comparing experimental CD spectra with theoretically calculated spectra (often obtained using quantum chemical methods), the absolute configuration of chiral centers can be assigned hidenanalytical.com.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Like CD, ORD spectra are sensitive to the stereochemistry of a molecule and can be used for absolute configuration assignment, often in conjunction with other spectroscopic data hidenanalytical.com.

While specific chiroptical studies on this compound were not detailed in the provided search results, these techniques are standard tools for confirming and assigning the absolute stereochemistry of chiral natural products and synthetic compounds.

Cellular and Molecular Investigations of Biological Activities of 7 Hydroxyglaucine and Analogs

In Vitro Cellular Model Systems for Activity Assessment

In vitro cellular models are crucial for evaluating the biological effects of compounds like 7-hydroxyglaucine. While specific studies detailing this compound's direct use in a wide array of cellular models are emerging, research on related alkaloids and glaucine (B1671577) itself provides context. For instance, studies on glaucine and its derivatives have investigated their interactions with cellular targets relevant to neurological and other physiological processes. The assessment of cytotoxicity in various cell lines is a common initial step in evaluating the potential therapeutic utility and safety profile of such compounds, though specific data for this compound across diverse cell lines is still being compiled. Investigations into its antiplasmodial and larvicidal activities have been noted, suggesting potential applications in infectious disease research using relevant cellular models researchgate.net.

Elucidation of Molecular Mechanisms of Action and Pharmacological Targets

Understanding how this compound exerts its effects at the molecular level is key to unlocking its therapeutic potential. Research has begun to explore its interactions with specific biological targets.

Receptor Binding and Ligand-Target Interaction Studies

While direct receptor binding data for this compound is limited in the provided search results, studies on glaucine and its derivatives offer insights. Glaucine has been investigated for its interaction with various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors researchgate.net. One study suggested that a derivative, compound 7, exhibited receptor-binding characteristics and pharmacological properties indicative of a 5-HT1A receptor antagonist researchgate.net. Further research is needed to delineate the specific receptor interactions of this compound itself.

Enzyme Modulation and Inhibition Kinetics

Enzyme modulation is a significant area of investigation for many natural compounds. Research has explored the anticholinesterase activity of alkaloids and their seco-isomers using methods like the Ellman's assay researchgate.net. While specific kinetic data (e.g., IC50 values) for this compound's inhibition of acetylcholinesterase or tyrosinase are not explicitly detailed in the provided snippets, the general class of isoquinoline (B145761) alkaloids, to which this compound belongs, is known to interact with various enzymes. Studies on glaucine and its derivatives have indicated potential anticholinesterase activity researchgate.net, suggesting a possible avenue for this compound research.

Antioxidative Mechanisms at the Cellular and Subcellular Level

The antioxidant properties of this compound and related compounds are an active area of research. These compounds are being investigated for their ability to combat oxidative stress through various mechanisms.

Free Radical Scavenging Assays in Biochemical Systems

Studies have employed biochemical assays to evaluate the free radical scavenging capacity of plant extracts and isolated compounds. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method has been used to assess antioxidant activity researchgate.net. Phenanthrene alkaloids and their seco-isomers have demonstrated higher antioxidant activity compared to their aporphine (B1220529) precursors in in vitro DPPH tests researchgate.net. While direct quantitative data for this compound in these specific assays is not detailed in the provided search results, its presence in plant extracts with reported antioxidant activities suggests potential in this domain.

Modulation of Endogenous Antioxidant Systems

The ability of a compound to modulate endogenous antioxidant systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), is crucial for cellular defense against oxidative damage. Research is exploring how natural products influence these cellular defense mechanisms. While specific studies detailing this compound's direct impact on endogenous antioxidant enzyme expression or activity are not extensively covered in the provided snippets, its potential antioxidant effects imply a possible interaction with these cellular defense pathways.

Compound List:

this compound

Glaucine

13-Hydroxyxylopinine

α-Hydroxylaudanosine

β-Hydroxylaudanosine

N-formyl-7-hydroxyglaucine

3',5'-diformyl-2',4',6'-trihydroxychalcone

3',5'-dimethyl-2',4',6'-trihydroxychalcone

(-)-Crotepoxide

Demethoxymatteucinol

Lawinal

Benzyl benzoate (B1203000)

Antiparasitic Cellular Effects: Focus on Plasmodium falciparum Models

Aporphine alkaloids have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria researchgate.netnih.govhilarispublisher.com. Research indicates that several aporphine alkaloids can inhibit the growth of P. falciparum in vitro. For instance, oxostephanine, an aporphine alkaloid, exhibited potent activity against the K1 strain of P. falciparum with an IC50 value of 20 ng/mL thieme-connect.com. Other related aporphine alkaloids, such as roemerine, laurolitsine, and boldine, have also shown significant inhibitory activity against the 3D7 clone of P. falciparum, with reported IC50 values of 0.89 µg/mL, 1.49 µg/mL, and 1.65 µg/mL, respectively researchgate.net. The mechanism of action for these compounds is thought to involve the accumulation within the acidic food vacuole of the parasite, potentially by neutralizing the vacuole's pH, thereby enhancing their antiplasmodial effect researchgate.net. While direct studies on this compound's antiparasitic effects are not detailed here, its classification as an aporphine alkaloid suggests a potential for similar antimalarial activity.

Table 1: In Vitro Antiparasitic Activity of Aporphine Alkaloids against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 Value | Reference |

| Boldine | 3D7 | 0.89 µg/mL | researchgate.net |

| Roemerine | 3D7 | 0.89 µg/mL | researchgate.net |

| Laurolitsine | 3D7 | 1.49 µg/mL | researchgate.net |

| Oxostephanine | K1 | 20 ng/mL | thieme-connect.com |

Antimicrobial Investigations: Interactions with Bacterial and Fungal Cellular Processes

Aporphine alkaloids have been investigated for their broad-spectrum antimicrobial properties, exhibiting activity against various bacterial and fungal species nih.govdovepress.commdpi.comresearchgate.net. The mechanisms by which these compounds exert their antimicrobial effects are multifaceted. Aporphine alkaloids are often planar molecules that can intercalate into bacterial DNA, thereby inhibiting topoisomerase enzymes essential for DNA replication and repair mdpi.com. Some alkaloids also interact with the cytoplasmic membrane, disrupting its integrity and function researchgate.net. For example, liriodenine, another aporphine alkaloid, has demonstrated potential as an antimicrobial agent dovepress.com. Furthermore, variabiline, an aporphine alkaloid, has been shown to potentiate the activity of colistin (B93849) against Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae by targeting the bacterial outer membrane nih.gov. These findings suggest that this compound, as a member of this alkaloid class, may also possess antimicrobial properties by interfering with fundamental bacterial and fungal cellular processes.

Cellular Proliferation and Viability Modulation in Neoplastic Cell Lines

Aporphine alkaloids have consistently shown cytotoxic and antiproliferative effects across a range of neoplastic cell lines nih.govresearchgate.netthieme-connect.comtandfonline.commdpi.comtaylorandfrancis.comnih.gov. Studies have reported that compounds like oxostephanine exhibit strong activity against various cancer cell lines, including breast cancer (BC), acute lymphoblastic leukemia (MOLT-3), human epidermoid carcinoma in the mouth (KB), hepatocarcinoma (HepG2), and acute promyelocytic leukemia (HL-60) cells, with IC50 values often in the low micromolar or nanomolar range thieme-connect.commdpi.com. For instance, oxostephanine demonstrated IC50 values as low as 0.24 µg/mL against BC cells thieme-connect.com. Similarly, dehydrocrebanine (B32651) showed potent activity against HL-60 cells with an IC50 of 2.14 µg/mL thieme-connect.com. Other aporphine alkaloids, such as glaucine, have been reported to possess anticancer activity and inhibit proliferation in various mouse tumor cell lines, including leukemia, melanoma, bladder, and colon cancer cells nih.gov. The general antiproliferative effects observed across this alkaloid class suggest that this compound may also influence the viability and proliferation of cancer cells.

Analytical Methodologies for Quantification and Detection of 7 Hydroxyglaucine in Research Settings

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC-UV, UPLC-MS/MS)

Chromatographic techniques form the cornerstone of quantitative analysis for 7-Hydroxyglaucine, providing the necessary separation from complex matrix components before detection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely accessible and robust technique for the quantification of this compound. The method relies on the principle that this compound absorbs light in the UV spectrum, allowing for its detection and quantification.

A typical HPLC-UV method for this compound would involve a reversed-phase C18 column to separate the compound from other matrix components. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode to achieve optimal separation. Detection is typically performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. While specific methods for this compound are not extensively published, methods for similar aporphine (B1220529) alkaloids can be adapted mdpi.comresearchgate.net.

Below is a table summarizing typical parameters for an HPLC-UV method for aporphine alkaloid analysis:

| Parameter | Typical Value |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 305 nm researchgate.net |

| Run Time | 20 - 30 minutes |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice nih.govnih.gov. UPLC utilizes smaller particle size columns (sub-2 µm), resulting in faster analysis times and improved resolution compared to traditional HPLC.

The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard. This allows for accurate quantification even at very low concentrations. The development of a UPLC-MS/MS method involves optimizing both chromatographic conditions and mass spectrometric parameters.

A hypothetical UPLC-MS/MS method for this compound could have the following parameters, extrapolated from methods for similar compounds nih.govnih.gov:

| Parameter | Typical Value |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor and product ions for this compound and Internal Standard |

| Run Time | 5 - 10 minutes |

Hyphenated Techniques for Trace Analysis and Metabolite Profiling (e.g., GC-MS, LC-MS)

For the analysis of trace levels of this compound and the identification of its metabolites, more advanced hyphenated techniques are required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized compound, which is useful for identification. While not the primary tool for quantification of the parent drug in biological fluids due to the need for derivatization, GC-MS is valuable for identifying certain metabolites, as demonstrated in studies of the related alkaloid glaucine (B1671577) nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is indispensable for metabolite profiling studies nih.govnih.govsemanticscholar.orgyoutube.comnih.gov. These instruments provide accurate mass measurements, which allow for the determination of the elemental composition of metabolites. By comparing the metabolic profile of a control group with a group exposed to this compound, researchers can identify potential metabolites. The fragmentation patterns obtained from MS/MS experiments further aid in the structural elucidation of these metabolites nih.gov. Metabolic pathways for glaucine, a closely related compound, have been shown to include O-demethylation, N-demethylation, and hydroxylation, followed by glucuronidation or sulfation nih.gov. A similar metabolic fate can be anticipated for this compound.

Method Validation and Quality Control in this compound Research Analytics

Method validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose europa.eugavinpublishers.comresearchgate.netscience.goveurachem.org. For the quantification of this compound, a developed analytical method must undergo rigorous validation according to international guidelines.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally required.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Recovery: The efficiency of the sample preparation procedure in extracting the analyte from the matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Quality Control (QC) samples at low, medium, and high concentrations are typically included in each analytical run to monitor the performance of the method and ensure the validity of the results.

The following table presents hypothetical but realistic validation parameters for a UPLC-MS/MS method for this compound, based on data for similar compounds nih.govnih.gov:

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%RSD) | ≤ 15% | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% | < 12% |

| Accuracy (% Bias) | Within ±15% | -8% to +11% |

| Recovery (%) | Consistent and reproducible | 85 - 95% |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

Sample Preparation Strategies for Diverse Research Matrices

The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte, thereby improving the accuracy and sensitivity of the analysis. The strategy depends on the nature of the research matrix (e.g., plasma, urine, tissue homogenate).

Common sample preparation techniques for alkaloids like this compound include:

Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids like plasma or serum. This is often achieved by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids. It is an effective method for cleaning up complex samples and can provide a concentration step. The pH of the aqueous phase is often adjusted to ensure the analyte is in its non-ionized form to facilitate extraction into the organic phase nih.govjocpr.comthaiscience.infosemanticscholar.org.

Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent to isolate the analyte from the sample matrix. By choosing the appropriate sorbent and elution solvents, a high degree of purification and concentration can be achieved.

The selection of the most appropriate sample preparation method is a balance between the desired level of cleanliness, recovery, throughput, and cost.

Computational Chemistry and Molecular Modeling in 7 Hydroxyglaucine Research

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. wikipedia.org For aporphine (B1220529) alkaloids like 7-Hydroxyglaucine, QSAR studies can identify the key molecular features that govern their interactions with biological targets. nih.gov Although specific QSAR studies exclusively focused on this compound are not extensively documented, research on related aporphine alkaloids provides a valuable framework for understanding its potential SAR.

The general aporphine scaffold, a tetracyclic aromatic system, serves as the foundational structure for these studies. nih.gov Variations in activity among different aporphine alkaloids are often attributed to the nature and position of substituents on this core structure. For instance, the presence and location of hydroxyl and methoxy (B1213986) groups, such as the 7-hydroxy group in this compound, are critical determinants of biological activity. nih.gov

Computational SAR studies on aporphine alkaloids typically involve the calculation of various molecular descriptors, which can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by the logarithm of the partition coefficient (logP), which influences membrane permeability and binding to hydrophobic pockets of target proteins.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

By developing mathematical models that link these descriptors to observed biological activities (e.g., cytotoxicity, receptor binding affinity), researchers can predict the activity of novel, unsynthesized this compound analogs. This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest likelihood of success.

Table 1: Key Molecular Descriptors in QSAR Studies of Aporphine Alkaloids

| Descriptor Category | Example Descriptors | Relevance to this compound Activity |

| Electronic | HOMO/LUMO energy gap, Atomic charges | Reactivity, electrostatic interactions with target residues. |

| Steric | Molecular Volume, Surface Area | Fit within the binding pocket of a target protein. |

| Hydrophobic | LogP | Membrane permeability, hydrophobic interactions in binding. |

| Topological | Wiener Index, Kier & Hall indices | Overall molecular shape and connectivity. |

This table is illustrative and based on general QSAR principles applied to aporphine alkaloids.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. nih.gov These simulations can provide a detailed, three-dimensional view of the ligand-receptor complex at an atomic level. nih.gov

The process typically involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding energy for various poses. The results can reveal key interactions such as:

Hydrogen Bonds: The 7-hydroxy group of this compound is a potential hydrogen bond donor and acceptor, which can form crucial interactions with amino acid residues in the binding pocket of a target protein.

Hydrophobic Interactions: The aromatic rings of the aporphine core can engage in hydrophobic interactions with nonpolar residues of the target.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-target complex over time. nih.gov MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules in the binding process. This dynamic perspective is crucial for a more realistic understanding of the ligand-receptor interaction.

While specific molecular docking and dynamics studies on this compound are emerging, research on other aporphine alkaloids has demonstrated their potential to interact with various targets, including enzymes and receptors. nih.gov For example, studies on related compounds have explored their binding to targets relevant in metabolic syndrome. nih.gov

Table 2: Potential Interactions of this compound with a Hypothetical Binding Site

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Residues on Target |

| Hydrogen Bond | 7-Hydroxy group, Methoxy groups | Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic | Aromatic rings | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π | Quaternary nitrogen | Phenylalanine, Tyrosine, Tryptophan |

This table is a hypothetical representation of potential interactions based on the chemical structure of this compound.

In Silico Prediction of Biological Activities and ADME Properties for Research Design

In silico methods are increasingly used to predict the biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates in the early stages of research. nih.govmdpi.com For this compound, these predictions are vital for assessing its drug-likeness and potential pharmacokinetic profile, thereby guiding further experimental studies. nih.gov

Prediction of Biological Activities:

Various computational tools can predict the potential biological targets of a compound based on its chemical structure. These "target fishing" or "inverse docking" approaches compare the structure of this compound to databases of known ligands for a wide range of biological targets. nih.gov This can help to generate hypotheses about its mechanism of action and guide the design of relevant biological assays.

Prediction of ADME Properties:

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier.

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes and other metabolic pathways. nih.govnews-medical.net Studies on the metabolism of the parent compound, glaucine (B1671577), have identified O-demethylation, N-demethylation, and hydroxylation as major metabolic pathways. nih.gov

Excretion: Prediction of clearance and half-life.

Several online platforms and software packages are available for these predictions, often employing QSAR models or rule-based systems derived from large datasets of experimental data.

Table 3: Predicted ADME Properties of a Representative Aporphine Alkaloid (Glaucine)

| ADME Property | Predicted Value/Classification | Significance for this compound |

| Molecular Weight | ~355 g/mol | Compliant with Lipinski's rule of five |

| LogP | ~3.5 - 4.0 | Indicates good lipophilicity for membrane permeation |

| Human Intestinal Absorption | High | Suggests good potential for oral absorption |

| Blood-Brain Barrier Permeation | Yes | Potential for central nervous system activity |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| CYP3A4 Substrate | Yes | Potential for drug-drug interactions |

Data for Glaucine, the parent compound of this compound, is used as a representative example. Actual values for this compound may differ.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net For this compound, these calculations can elucidate fundamental properties that are not directly accessible through experimental methods.

DFT calculations can be used to determine:

Optimized Molecular Geometry: The most stable three-dimensional conformation of the molecule.

Electronic Properties: The distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated to predict the molecule's reactivity in chemical reactions. researchgate.net

Spectroscopic Properties: Theoretical prediction of infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can aid in the structural characterization of the molecule.

The molecular electrostatic potential (MEP) map is particularly useful as it visualizes the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 4: Representative Quantum Chemical Descriptors for an Aporphine Alkaloid

| Descriptor | Typical Calculated Value Range | Interpretation for this compound |

| HOMO Energy | -5.0 to -6.0 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to -2.0 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.0 to 3.0 Debye | Measures the overall polarity of the molecule. |

These values are illustrative and based on DFT calculations of similar aporphine alkaloids. Specific values for this compound would require dedicated calculations.

Future Directions and Emerging Research Avenues for 7 Hydroxyglaucine

Exploration of Uncharted Biological Pathways and Cellular Targets

While initial studies have provided glimpses into the biological effects of 7-Hydroxyglaucine, a vast landscape of its interactions with cellular machinery remains uncharted. Future research will likely focus on identifying novel biological pathways and specific cellular targets modulated by this aporphine (B1220529) alkaloid. Techniques such as target-based screening against a wide array of receptors, enzymes, and ion channels could reveal previously unknown pharmacological activities. nih.gov Furthermore, investigating its influence on signaling cascades involved in cellular processes like apoptosis, autophagy, and cellular senescence could provide critical insights into its potential as a therapeutic agent for various diseases, including cancer. nih.govnih.gov The discovery of new biological activities would not only expand the potential applications of this compound but also deepen our understanding of the fundamental cellular processes it affects.

Development of Novel Synthetic Methodologies for Architecturally Complex Analogs

The development of innovative and efficient synthetic strategies is crucial for creating a diverse library of this compound analogs with enhanced or novel biological activities. While classical synthetic routes exist, future efforts will likely concentrate on developing more stereoselective and atom-economical methods. researchgate.netrsc.org This includes the exploration of novel catalytic systems, such as those employing asymmetric transition metal complexes, to achieve precise control over the stereochemistry of the molecule. google.com The synthesis of architecturally complex analogs, including those with modifications to the aporphine core or the substituent groups, will be a key focus. acs.orgscispace.com These novel analogs could exhibit improved pharmacokinetic properties, increased target specificity, and reduced off-target effects, thereby enhancing their therapeutic potential.

Table 1: Examples of Synthetic Methodologies for Aporphine Alkaloids

| Methodology | Description | Potential Application for this compound Analogs |

| Asymmetric Hydrogenation | Utilizes chiral catalysts to introduce specific stereocenters during the synthesis. | Creation of enantiomerically pure analogs to study stereospecific biological activities. |

| Pictet-Spengler Reaction | A classic method for constructing the tetrahydroisoquinoline core of aporphine alkaloids. | Efficient synthesis of the core structure for further functionalization. researchgate.net |

| Oxidative Coupling Reactions | Employs oxidizing agents to form the biaryl bond characteristic of the aporphine skeleton. | A key step in the total synthesis of aporphine alkaloids, enabling the creation of diverse analogs. researchgate.net |

| Decarboxylative Amination | A method for forming C-N bonds, potentially useful for introducing amino functionalities. | Synthesis of amino-substituted analogs with potentially altered biological activities. acs.org |

This table is for illustrative purposes and does not represent an exhaustive list.

Integration of Multi-omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the molecular mechanisms underlying the biological effects of this compound, the integration of multi-omics technologies is indispensable. maxapress.com Transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the changes in gene expression, protein levels, and metabolite profiles in response to this compound treatment. nih.govresearchgate.netmdpi.com This systems-level approach can help to identify key signaling pathways and regulatory networks affected by the compound, moving beyond a single-target paradigm. maxapress.com For instance, combining these techniques could reveal how this compound influences the metabolic reprogramming of cancer cells or modulates the expression of genes involved in inflammation. mdpi.com Such integrated analyses are powerful tools for hypothesis generation and for identifying novel biomarkers to predict treatment response. maxapress.com

Advancements in Micro-scale and High-throughput Screening Methodologies

The discovery of novel biological activities for this compound and its analogs will be greatly accelerated by advancements in screening technologies. nih.gov High-throughput screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. mdpi.comevotec.comnih.gov The development of more sophisticated and miniaturized HTS platforms will enable the screening of a wider range of compounds with greater efficiency and lower cost. nih.govevotec.com Furthermore, high-content screening (HCS), which combines automated microscopy with sophisticated image analysis, can provide detailed information on the phenotypic effects of compounds at the single-cell level. medchemexpress.com These advanced screening methods will be instrumental in identifying new lead compounds from libraries of this compound derivatives and in elucidating their mechanisms of action. mdpi.comnih.gov

Role of this compound in Interdisciplinary Research Contexts

The potential applications of this compound extend beyond traditional pharmacology and into various interdisciplinary research fields. Its unique chemical structure and biological activities make it a valuable tool for chemical biology, where it can be used as a molecular probe to study complex biological processes. In the field of materials science, there is potential to incorporate this compound into novel drug delivery systems or biomaterials. Furthermore, its natural origin in various plant species opens up avenues for research in phytochemistry and ethnobotany, exploring its ecological role and traditional uses. mdpi.comnih.govmdpi.com The study of aporphine alkaloids like this compound can also contribute to our understanding of plant secondary metabolism and its evolution. nih.govresearchgate.net Collaborative efforts between chemists, biologists, pharmacologists, and material scientists will be essential to fully realize the interdisciplinary potential of this fascinating compound.

常见问题

Q. How can researchers mitigate batch-to-batch variability in this compound bioactivity studies?

- Methodological Answer: Implement rigorous quality control (QC) protocols: (1) Certify compound purity per USP guidelines; (2) Standardize cell culture conditions (passage number, serum lot); (3) Use internal reference compounds in each assay plate; (4) Apply normalization methods (e.g., Z-score) to adjust for inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。